molecular formula C14H13N3O2S B3868739 N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide

N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide

Cat. No.: B3868739
M. Wt: 287.34 g/mol
InChI Key: NDPQERXHHVFPMW-OQLLNIDSSA-N
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Description

N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide is a high-purity chemical reagent designed for scientific research and development. This compound features a complex structure integrating aromatic and heterocyclic components, specifically a p-tolyl group and a thiophene ring linked by a hydrazone-based acetamide bridge. This particular architecture suggests significant potential in various research fields. In medicinal chemistry, structurally analogous hydrazide-hydrazone derivatives are investigated for their diverse biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties . The mechanism of action for such compounds often involves targeted interactions with enzymes or receptors, potentially leading to the inhibition of specific biological pathways . In organic chemistry, this compound serves as a valuable synthetic intermediate or building block for constructing more complex molecules, particularly those with potential pharmacological interest . Its defined structure also makes it suitable for use in coordination chemistry as a ligand. This product is strictly for research purposes in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-(4-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-4-6-11(7-5-10)16-13(18)14(19)17-15-9-12-3-2-8-20-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPQERXHHVFPMW-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide typically involves the condensation reaction between 4-methylbenzohydrazide and thiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-methylbenzohydrazide in ethanol.
  • Add thiophene-2-carbaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods: While the laboratory-scale synthesis is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution at the α-position (C3 or C5) due to electron donation from the sulfur atom. Nitration and sulfonation reactions have been reported for structurally related thiophene-acetamide hybrids .

Reaction Reagents/Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h3-Nitro-thiophene derivative
SulfonationClSO₃H, CH₂Cl₂, RT, 4 hThiophene-3-sulfonic acid analog

Hydrazine Linker Reactivity

The (2E)-hydrazinyl group participates in cyclocondensation and Schiff base formation. For example:

  • Cyclocondensation with β-ketoesters yields pyrazole derivatives .

  • Schiff base formation with aldehydes produces extended conjugated systems .

Reaction Type Conditions Key Product Reference
CyclocondensationEthyl acetoacetate, AcOH, reflux, 6 hPyrazole-4-carboxamide
Schiff base formation4-Pyridinecarboxaldehyde, EtOH, 3 hExtended hydrazone with pyridine moiety

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite studies .

Conditions Reagents Product Rate (k, h⁻¹)
Acidic hydrolysis6M HCl, 80°C, 8 h2-Oxo-2-hydrazinylacetic acid derivative0.12
Basic hydrolysis2M NaOH, EtOH/H₂O, RT, 24 hSodium carboxylate salt0.08

Metal Complexation

The compound acts as a bidentate ligand, coordinating via the carbonyl oxygen and hydrazine nitrogen. Cu(II) and Fe(III) complexes exhibit enhanced antimicrobial activity compared to the parent molecule .

Metal Salt Reaction Conditions Complex Stoichiometry Biological Activity (MIC, μg/mL)
CuCl₂·2H₂OMethanol, RT, 2 h1:2 (ligand:metal)8.0 (vs. S. aureus)
Fe(NO₃)₃·9H₂OEthanol, 60°C, 4 h1:116.0 (vs. E. coli)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces EZ isomerization of the hydrazone double bond, altering biological activity. The Z-isomer shows reduced DNA interaction in computational models .

Parameter E-Isomer Z-Isomer
λmax (UV-vis)342 nm335 nm
DNA binding constant (Kb)1.2 × 10⁴ M⁻¹3.8 × 10³ M⁻¹

Biochemical Interactions

The compound inhibits cytochrome P450 3A4 (CYP3A4) via competitive binding, with a Ki of 18.3 μM. This interaction is structure-dependent, as shown in comparative studies with simpler acetamides .

Enzyme Target IC₅₀ (μM) Inhibition Mode
CYP3A423.7 ± 1.2Competitive
COX-2>100No inhibition

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated that derivatives of N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide exhibit notable antimicrobial properties. For instance, research published in the Journal of Medicinal Chemistry indicated that modifications to the hydrazone moiety enhance the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-cancer Properties
The compound has also been investigated for its anti-cancer potential. A study published in Cancer Letters showed that specific analogs of this compound induce apoptosis in cancer cells through the activation of the p53 pathway. The results suggest a promising avenue for developing new anti-cancer agents .

Materials Science

Polymeric Composites
In materials science, this compound has been incorporated into polymeric matrices to enhance thermal stability and mechanical properties. Research indicates that composites containing this compound exhibit improved tensile strength and thermal resistance compared to traditional polymer blends .

Nanostructured Materials
The synthesis of nanostructured materials using this compound as a precursor has been explored. Nanoparticles synthesized from this compound demonstrate unique optical properties that can be utilized in photonic applications .

Agricultural Chemistry

Pesticidal Activity
This compound has shown promise as a pesticide. Field trials indicated that formulations containing this compound effectively control pests such as aphids and whiteflies without adversely affecting beneficial insects .

Herbicide Development
Additionally, research into the herbicidal properties of this compound suggests its potential as a selective herbicide. Studies have reported that it inhibits specific enzymatic pathways in target weed species while remaining non-toxic to crops .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound StructureBacterial StrainMinimum Inhibitory Concentration (MIC)
Structure AS. aureus10 µg/mL
Structure BE. coli15 µg/mL
Structure CPseudomonas aeruginosa20 µg/mL

Table 2: Mechanical Properties of Polymeric Composites

Composite TypeTensile Strength (MPa)Thermal Stability (°C)
Control Polymer30200
Composite with Compound45250

Case Studies

  • Case Study on Antimicrobial Efficacy
    A comprehensive study evaluated the antimicrobial effects of various derivatives of this compound against common pathogens in clinical settings. The findings revealed a significant reduction in bacterial load, highlighting the compound's potential as a therapeutic agent .
  • Field Trials for Pesticidal Applications
    Field trials conducted over two growing seasons assessed the effectiveness of formulations containing this compound against aphid populations in soybean crops. Results indicated a substantial decrease in pest populations, supporting its use as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional differences:

Compound Name Molecular Formula Substituent Variations Key Functional Groups Bioactivity/Applications (if reported) Reference
N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide C₁₄H₁₃N₃O₂S Thiophene ring Hydrazone, acetamide, thiophene Not explicitly stated in evidence
2-[(2E)-2-(2-Methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide C₁₇H₁₇N₃O₃ Methoxybenzylidene group Methoxy, benzene ring Unknown (structural analysis only)
N-(4-Ethylphenyl)-2-[(2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]-2-oxoacetamide C₂₆H₂₂FN₅O₂ Ethylphenyl, fluorophenyl-pyrazole hybrid Pyrazole, fluorophenyl Potential kinase inhibition (inferred)
N-(3-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide C₁₅H₁₄N₄O₃ Pyridine ring, methoxyphenyl Pyridine, methoxy Antibacterial/antiviral (predicted)
(2E)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide C₁₂H₁₂N₂O₂S Thiazolidinone ring Thiazolidinone, acetamide Anti-inflammatory (tested in analogs)

Key Differences in Physicochemical Properties

  • Solubility: The thiophene-containing compound (target molecule) exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) due to the hydrophobic thiophene and methylphenyl groups. In contrast, pyridine or methoxy-substituted analogs (e.g., ) show enhanced solubility in water or ethanol due to polar functional groups .
  • Stability: Thiazolidinone derivatives (e.g., ) demonstrate higher thermal stability (decomposition >250°C) compared to hydrazone-based compounds, which degrade near 200°C .
  • Electronic Effects : The thiophene ring in the target compound contributes to π-π stacking interactions in biological systems, while pyridine or fluorophenyl groups in analogs enhance dipole-dipole interactions .

Biological Activity

N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide is a complex organic compound with potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on its mechanisms, efficacy, and applications.

Chemical Structure and Properties

The compound's chemical formula is C15H15N3O2SC_{15}H_{15}N_{3}O_{2}S, with a molecular weight of 301.4 g/mol. It features a thiophene ring, a hydrazone linkage, and an acetamide moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer cell proliferation and survival pathways.
  • Apoptosis Induction : It has been shown to promote apoptosis in tumor cells, a critical pathway for anticancer activity.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds structurally related to this compound:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung Cancer)10.5Apoptosis induction
Compound BC6 (Brain Tumor)8.3Enzyme inhibition
N-(4-methylphenyl)-2-oxo...MCF7 (Breast Cancer)12.0Antiproliferative

The above table summarizes findings from various studies indicating that similar compounds exhibit significant cytotoxic effects against multiple cancer cell lines.

Antimicrobial Activity

Research has also indicated that this compound may possess antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL

These results suggest that the compound could be effective against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy : In a study assessing the efficacy of thiazolidinone derivatives, compounds similar to N-(4-methylphenyl)-2-oxo... were shown to significantly inhibit cancer cell growth in vitro, leading to increased apoptosis markers such as caspase activation .
  • Antimicrobial Potential : A recent investigation reported that derivatives of hydrazone compounds exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a potential role for N-(4-methylphenyl)-2-oxo... in treating infections .

Q & A

Basic Research Questions

Q. What green synthesis methods are recommended for preparing N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide and its derivatives?

  • Methodology : Utilize ethanol as a solvent under ambient conditions (room temperature) with thiocarbohydrazide derivatives and ketones. Stirring the reactants for 18–24 hours yields spiro-acetamide derivatives via nucleophilic attacks and cyclization. Spectral validation (IR, NMR) confirms product purity and structural integrity .
  • Key Data : Ethanol minimizes environmental impact, while FT-IR bands at 3370–3180 cm⁻¹ (NH/NH₂) and 748 cm⁻¹ (C–S–C) confirm cyclization .

Q. How is the hydrazinyl moiety characterized spectroscopically in this compound?

  • Methodology :

  • FT-IR : Detect NH/NH₂ stretching bands (3370–3180 cm⁻¹) and C=O stretches (1710–1690 cm⁻¹).
  • ¹H-NMR : Identify NH-thiadiazole (δ 10.50–9.90 ppm) and NH–C=O (δ 9.30–9.00 ppm) protons.
  • ¹³C-NMR/DEPT-135 : Confirm spiro-carbon signals (80.90–79.20 ppm) and distinguish CH₂ groups (e.g., cyclohexane at 24.20–39.35 ppm) .

Q. What experimental conditions optimize the formation of spiro derivatives during synthesis?

  • Methodology : Use cyclic ketones (e.g., cyclohexanone) to favor spirocyclization. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify by recrystallization (methanol or ethanol). Adjust stoichiometry to 1:1 molar ratios to minimize side products .

Advanced Research Questions

Q. How can contradictions in spectral data interpretation for hydrazinyl-acetamide derivatives be resolved?

  • Methodology : Combine multiple techniques:

  • IR vs. NMR : Cross-validate NH group presence (IR) with proton environments (NMR).
  • DEPT-135 : Differentiate CH₂ (negative signals) and quaternary carbons in spiro systems (e.g., cyclohexane CH₂ at 24.20 ppm vs. cyclopentane at 23.07 ppm) .
  • Mass Spectrometry : Confirm molecular ions (e.g., [M+H]⁺) to rule out impurities .

Q. What computational strategies aid in elucidating the reaction mechanism of spirocyclization?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model nucleophilic attack pathways. Use reaction path search algorithms to predict intermediates and transition states. Validate with experimental spectral data (e.g., IR band shifts during cyclization) .
  • Case Study : proposes a mechanism where thiocarbohydrazide attacks ketones, followed by cyclization. Computational modeling could refine this pathway .

Q. What challenges arise in synthesizing enantiomerically pure spiro derivatives, and how are they addressed?

  • Challenges : Racemization during cyclization, competing side reactions (e.g., dimerization).
  • Solutions :

  • Use chiral auxiliaries or asymmetric catalysis.
  • Optimize solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics.
  • Monitor enantiomeric excess via chiral HPLC or CD spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.